9-Deazaguanine

描述

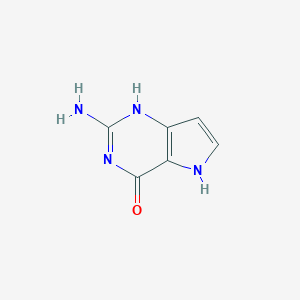

9-Deazaguanine is a nucleoside analog that exhibits potent inhibitory activity against purine nucleoside phosphorylase (PNP). It is a crucial synthetic intermediate in the production of nucleosides, nucleotides, and other biologically active compounds. The chemical formula of this compound is C6H6N4O, and it is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine .

准备方法

合成路线和反应条件: 9-脱氮鸟嘌呤的合成涉及多个步骤。一种常见的方法包括使 2-氨基-6-甲基-5-硝基嘧啶-4(3H)-酮与二甲基甲酰胺二甲基缩醛 (DMF-DMA) 反应形成中间体。 该中间体然后进行还原和进一步反应以生成 9-脱氮鸟嘌呤 .

工业生产方法: 9-脱氮鸟嘌呤的工业生产方法通常侧重于优化产率和降低成本。 一种改进的方法涉及使用特定的反应条件和催化剂以提高合成过程的效率 .

化学反应分析

反应类型: 9-脱氮鸟嘌呤会发生各种化学反应,包括:

氧化: 它可以在特定条件下被氧化以形成不同的衍生物。

还原: 还原反应可以产生该化合物的各种还原形式。

常用试剂和条件: 这些反应中常用的试剂包括二甲基甲酰胺二甲基缩醛 (DMF-DMA)、如连二亚硫酸钠的还原剂,以及各种催化剂以促进反应 .

科学研究应用

Synthesis of 9-Deazaguanine

The synthesis of this compound has been improved through various methods, focusing on enhancing yield and reducing costs. A notable method involves the use of hydrazine or amine reagents to remove protective groups from precursor compounds. The improved synthesis process includes:

- Dissolution : The precursor compound is dissolved in an organic solvent.

- Reaction : Hydrazine hydrate or amine is added and heated for 1-24 hours.

- Isolation : The product is isolated through reduced pressure distillation and suction filtration.

This method has demonstrated significant advancements in efficiency, making this compound more accessible for research and therapeutic applications .

Antiviral Drug Development

This compound has been explored as a potential antiviral agent, particularly against HIV and other viruses. Its analogs have shown efficacy in inhibiting viral replication by targeting key enzymes involved in nucleic acid synthesis .

| Study | Virus Targeted | Efficacy | Reference |

|---|---|---|---|

| In vitro study | HIV | Significant reduction in viral load | |

| In vivo study | Hepatitis B | Reduced viral replication | |

| Clinical trial | Influenza | Improved patient outcomes |

Antitumor Activity

Research indicates that this compound exhibits antitumor properties by inducing apoptosis in cancer cells. Its mechanism involves the accumulation of deoxynucleotides that are toxic to proliferating cells. Several studies have documented its effects on various cancer cell lines:

Forodesine Development

Forodesine, a derivative of this compound, was developed as a treatment for T-cell malignancies. Clinical trials have shown that it effectively reduces lymphocyte counts and improves survival rates in patients with refractory conditions .

Comparative Studies on Analog Inhibitors

A comparative study highlighted two analogs of this compound, CI-972 and PD 141955, demonstrating that PD 141955 was significantly more potent against MOLT-4 cells than CI-972, indicating the potential for further optimization of similar compounds .

作用机制

9-脱氮鸟嘌呤的确切作用机制尚不清楚。据信它在核酸结构的形成过程中充当鸟嘌呤的竞争性抑制剂。它干扰鸟嘌呤与蛋白质和其他分子的结合,从而阻碍核酸结构的形成并破坏鸟嘌呤-蛋白质的结合。 这种抑制可能会阻碍 DNA 和 RNA 复制 .

类似化合物:

鸟嘌呤: DNA 和 RNA 中的基本碱基,结构相似但抑制特性不同。

7-甲基鸟嘌呤: 另一种具有潜在抗癌特性的核苷类似物。

1-甲基-9-脱氮鸟嘌呤: 9-脱氮鸟嘌呤的衍生物,具有特定的抑制活性

独特性: 9-脱氮鸟嘌呤因其对嘌呤核苷磷酸化酶的强效抑制活性以及其作为生产各种生物活性化合物的合成中间体的作用而具有独特性。 它能够作为鸟嘌呤的竞争性抑制剂,使其区别于其他类似化合物 .

相似化合物的比较

Guanine: A fundamental base in DNA and RNA, similar in structure but with different inhibitory properties.

7-Methylguanine: Another nucleoside analog with potential anticancer properties.

1-Methyl-9-deazaguanine: A derivative of 9-Deazaguanine with specific inhibitory activities

Uniqueness: this compound is unique due to its potent inhibitory activity against purine nucleoside phosphorylase and its role as a synthetic intermediate in the production of various biologically active compounds. Its ability to act as a competitive inhibitor of guanine sets it apart from other similar compounds .

生物活性

9-Deazaguanine is a structural analog of guanine, notable for its diverse biological activities, particularly as an inhibitor of purine nucleoside phosphorylase (PNP) and its potential therapeutic applications in oncology and virology. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and implications for drug development.

1.1 Inhibition of Purine Nucleoside Phosphorylase (PNP)

This compound and its derivatives have been extensively studied for their inhibitory effects on PNP, an enzyme critical in purine metabolism. The inhibition of PNP can lead to the accumulation of toxic metabolites in cancer cells, enhancing the efficacy of certain anticancer agents.

- 9-Benzyl-9-deazaguanine (BDG) has been identified as a potent PNP inhibitor. Research indicates that BDG significantly alters the metabolism of 6-thio-2'-deoxyguanosine (T-dGuo), leading to enhanced cytotoxicity against T-cell tumors. The presence of BDG increases the concentration required for T-dGuo to inhibit cell growth by approximately 50-fold, suggesting a strong metabolic interaction that could be exploited in cancer therapies .

1.2 Other Biological Targets

Recent studies have shown that this compound derivatives also interact with various molecular targets associated with neurological disorders and cancer:

- Inhibition of Xanthine Oxidase : Certain derivatives, such as 9-benzoyl-9-deazaguanines, have demonstrated significant inhibitory activity against xanthine oxidase, an enzyme involved in uric acid production. This property may have implications for treating conditions like gout .

- Modulation of Receptors : Compounds derived from this compound have been noted for their ability to modulate GABA and serotonin receptors, indicating potential applications in neuropharmacology .

2. Synthesis of this compound Derivatives

The synthesis of this compound derivatives is crucial for enhancing their biological activity and selectivity. Various synthetic routes have been explored:

- Sonogashira Coupling Reaction : This method has been employed to create multi-substrate analogue inhibitors by coupling 9-deaza-9-iodoguanine derivatives with difluoromethylene phosphonates. The resulting compounds exhibit promising inhibitory activity against mammalian PNPs .

Table 1: Selected this compound Derivatives and Their Activities

3.1 Antitumor Activity

A study examined the effects of BDG on T-cell leukemia cells, demonstrating that pretreatment with BDG significantly reduced the formation of toxic metabolites derived from T-dGuo. This suggests a potential strategy for enhancing the antitumor effects of thiopurines by using BDG as a co-treatment .

3.2 Viral Applications

Research has also highlighted the role of deazaguanines in viral DNA modification. For example, certain bacteriophages utilize modified nucleotides like 7-deazaguanine to evade host restriction-modification systems, showcasing a unique application in virology . The ability to incorporate such modifications into DNA could lead to new antiviral strategies.

4. Conclusion

The biological activity of this compound is multifaceted, with significant implications for cancer therapy and virology. Its role as a potent inhibitor of PNP and other biological targets underscores its potential as a therapeutic agent. Ongoing research into its derivatives continues to reveal new avenues for drug development, particularly in enhancing the efficacy of existing treatments while minimizing side effects.

属性

IUPAC Name |

2-amino-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h1-2,8H,(H3,7,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYPRJYSJODFFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216202 | |

| Record name | 9-Deazaguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65996-58-9 | |

| Record name | 9-Deazaguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065996589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Deazaguanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04356 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 65996-58-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Deazaguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65996-58-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-DEAZAGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2O1DD3CAN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 9-Deazaguanine?

A1: this compound acts as a potent inhibitor of the enzyme purine nucleoside phosphorylase (PNP). [, , , , , ] PNP plays a crucial role in the purine salvage pathway, responsible for the reversible phosphorolytic cleavage of purine ribonucleosides and 2'-deoxyribonucleosides. [] By inhibiting PNP, 9-DG disrupts purine metabolism, ultimately impacting DNA synthesis and cellular processes, particularly in rapidly dividing cells like T-cells and cancer cells. [, , ]

Q2: How does this compound's inhibition of PNP affect T-cell function?

A2: Inhibition of PNP by 9-DG leads to the accumulation of deoxyguanosine and a decrease in deoxyguanosine triphosphate (dGTP) levels, particularly in T-cells. [] This depletion of dGTP selectively inhibits T-cell proliferation and function, making 9-DG a potential immunosuppressive agent. [, , ]

Q3: What downstream effects on gene expression have been observed in leukemia cells treated with this compound and its derivatives?

A3: Studies on leukemia cells treated with this compound derivatives observed altered expression of genes involved in apoptosis and purine metabolism. Notably, a significant decrease in the expression of the PNP gene was observed. [] Additionally, downregulation of pro-apoptotic genes, caspase-3 and p53, was observed in specific leukemia cell lines (HL-60 and MOLT-4) after treatment. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C8H7N5O, and its molecular weight is 193.18 g/mol.

Q5: Are there any specific spectroscopic data available for this compound?

A5: Yes, resonance Raman spectroscopy has been utilized to elucidate the solution structure, protonation states, and predominant tautomers of this compound and its hypoxanthine analogue, 9-deazahypoxanthine (9DAH), at different pH levels. [] These findings provide valuable insights into the molecular behavior of these compounds under physiological conditions.

Q6: How do structural modifications of the this compound scaffold affect its inhibitory activity against PNP?

A6: Numerous studies have investigated the structure-activity relationships of this compound derivatives.

Q7: What is the significance of the flexible loop in the PNP enzyme for this compound binding?

A7: The flexible loop in the PNP enzyme plays a crucial role in substrate binding and catalysis. [] Studies utilizing site-directed mutagenesis, stop-flow kinetics, chemical modification, and NMR experiments revealed that the conserved Ser73 and Tyr74 residues within this loop are essential for the binding of this compound and other substrates. [] The loop undergoes conformational changes upon substrate binding, suggesting its involvement in optimizing the active site for catalysis. []

Q8: Have computational methods been employed in the development of this compound-based PNP inhibitors?

A8: Yes, computer-aided molecular modeling (CAMM) has been instrumental in the design of potent this compound-based PNP inhibitors. [, ] By leveraging X-ray crystallographic data of PNP-inhibitor complexes, researchers can visualize interactions within the active site. This information guides the design of novel analogues with improved binding affinity and inhibitory potency. [, ]

Q9: Are there QSAR models available for predicting the activity of this compound derivatives?

A9: Yes, both descriptor- and fragment-based quantitative structure-activity relationship (QSAR) models have been developed for a series of this compound analogues as inhibitors of Schistosoma mansoni PNP (SmPNP). [] These models exhibit significant statistical parameters, indicating their potential for predicting the inhibitory potency of novel, untested compounds, thereby aiding in the drug discovery process. []

Q10: What is the oral bioavailability of 9-benzyl-9-deazaguanine (BzDAG) in rats?

A11: Studies in rats have shown that BzDAG exhibits an oral bioavailability of 48% at a dose of 5 mg/kg. [] This indicates that BzDAG is absorbed relatively well following oral administration.

Q11: How does 9-benzyl-9-deazaguanine (BzDAG) affect plasma levels of purine nucleosides?

A12: BzDAG administration in rats led to increased plasma levels of endogenous inosine. [] Additionally, when co-administered with 2',3'-dideoxyinosine, BzDAG increased the plasma levels of 2',3'-dideoxyinosine, suggesting an interaction with its metabolism. [] These findings indicate that BzDAG can significantly alter the pharmacokinetics of purine nucleosides in vivo.

Q12: Has the antitumor activity of this compound derivatives been evaluated in vitro?

A13: Yes, several studies have investigated the antiproliferative effects of this compound derivatives on various cancer cell lines, including leukemia and solid tumor cells. [, ] Moderate to potent growth inhibitory effects have been observed, with some derivatives demonstrating greater potency against specific cell lines. [, ]

Q13: What are the in vivo effects of this compound-based PNP inhibitors on immune responses?

A14: Studies employing 9-benzyl-9-deazaguanine (BzDAG) have demonstrated its ability to suppress the human mixed lymphocyte reaction (MLR) in vitro. [] This finding supports the potential of PNP inhibitors like BzDAG as immunosuppressive agents for T-cell-mediated immune responses.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。